

"comparative analysis of N,N-Dimethyl-4-nitrosoaniline synthesis methods"

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Compound of Interest

Compound Name: *N,N-Dimethyl-4-nitrosoaniline*

Cat. No.: *B045008*

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A Comparative Guide to the Synthesis of N,N-Dimethyl-4-nitrosoaniline

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. **N,N-Dimethyl-4-nitrosoaniline**, a versatile building block in the creation of dyes, and a valuable reagent in various chemical reactions, can be synthesized through several methods. This guide provides a comparative analysis of the two primary routes to this compound: direct C-nitrosation of N,N-dimethylaniline and the Fischer-Hepp rearrangement of N,N-dimethyl-N-nitrosoaniline.

Performance Comparison

The selection of a synthesis method hinges on factors such as yield, reaction time, purity of the final product, and the ease of the procedure. Below is a summary of the available quantitative data for the two main synthesis routes.

Parameter	Direct C-Nitrosation of N,N-dimethylaniline	Fischer-Hepp Rearrangement
Starting Material	N,N-dimethylaniline	N,N-dimethyl-N-nitrosoaniline
Typical Reagents	Sodium nitrite, Hydrochloric acid	Hydrochloric acid
Reported Yield	Good (Specific yield not consistently reported)	Generally good to excellent; >90% reported for a similar substrate (3-methoxy-N-methyl-4-nitrosoaniline)[1]; "Almost theoretical" for N-methyl-4-nitrosoaniline[2]
Reaction Time	Approximately 1 hour for the initial reaction[3][4]	Not explicitly stated for this specific rearrangement, but the rearrangement step itself is typically rapid.
Reaction Temperature	0 - 8 °C[5]	Not explicitly stated, but generally carried out in the cold.
Product Purity	The crude product is the hydrochloride salt, which can be recrystallized.[4] Purity of ≥97% is commercially available.[6][7][8]	The product is also typically isolated as the hydrochloride salt.[2]
Key Advantages	One-pot synthesis from a readily available starting material.	Can provide a cleaner reaction with potentially higher yields, especially when direct para-nitrosation is difficult.[9]
Key Disadvantages	Potential for side reactions if conditions are not carefully controlled.	Requires the prior synthesis and isolation of the N-nitrosoaniline precursor.

Experimental Protocols

Method 1: Direct C-Nitrosation of N,N-dimethylaniline

This method involves the direct electrophilic substitution of a nitroso group onto the para position of N,N-dimethylaniline.

Procedure:[5]

- Dissolve 100 g of N,N-dimethylaniline in 345 ml of concentrated hydrochloric acid.
- Cool the mixture to below 0°C using an ice bath.
- Slowly add a solution of 60 g of sodium nitrite in a small amount of water, ensuring the temperature does not exceed 8°C.
- Stir the reaction mixture, during which the hydrochloride salt of **N,N-Dimethyl-4-nitrosoaniline** will precipitate as yellow needles.
- After allowing the mixture to stand, filter the precipitate and wash it with a small amount of dilute hydrochloric acid.
- To obtain the free base, the hydrochloride salt is treated with a stoichiometric amount of sodium hydroxide.[5]

Purification: The crude hydrochloride salt can be recrystallized from hot 1-2% hydrochloric acid.[4] The free base can be recrystallized from petroleum ether or an alcohol like isopropanol.[4]

Method 2: Fischer-Hepp Rearrangement

This method involves the acid-catalyzed intramolecular rearrangement of an N-nitrosoamine to a C-nitrosoaniline.[9]

Step 1: Synthesis of the N-nitroso Precursor (N,N-dimethyl-N-nitrosoaniline)

A detailed procedure for the N-nitrosation of the closely related N-methylaniline is available from Organic Syntheses, which can be adapted.[3]

- A mixture of N,N-dimethylaniline, concentrated hydrochloric acid, and ice is prepared in a flask with mechanical stirring.

- A solution of sodium nitrite in water is added slowly while maintaining a low temperature (below 10°C).
- Stirring is continued for an hour after the addition is complete. The resulting N,N-dimethyl-N-nitrosoaniline can then be isolated.

Step 2: Rearrangement to **N,N-Dimethyl-4-nitrosoaniline**

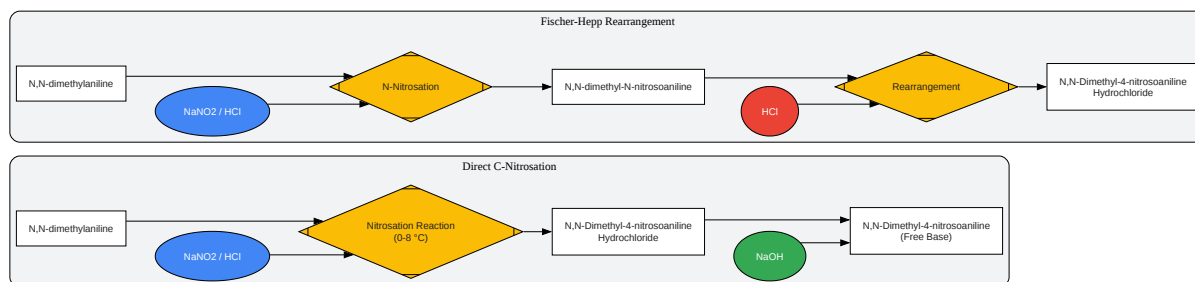
While a specific detailed protocol for the rearrangement of N,N-dimethyl-N-nitrosoaniline is not readily available in the searched literature, the general procedure involves treating the N-nitroso compound with a cold solution of hydrochloric acid in a suitable solvent like ethanol or ether.^[2]

General Procedure:^[2]^[9]

- Dissolve the N,N-dimethyl-N-nitrosoaniline precursor in a suitable solvent (e.g., ether or alcohol).
- Treat the solution with hydrochloric acid. The rearrangement is typically carried out at a low temperature.
- The product, **N,N-Dimethyl-4-nitrosoaniline** hydrochloride, will precipitate and can be collected by filtration.

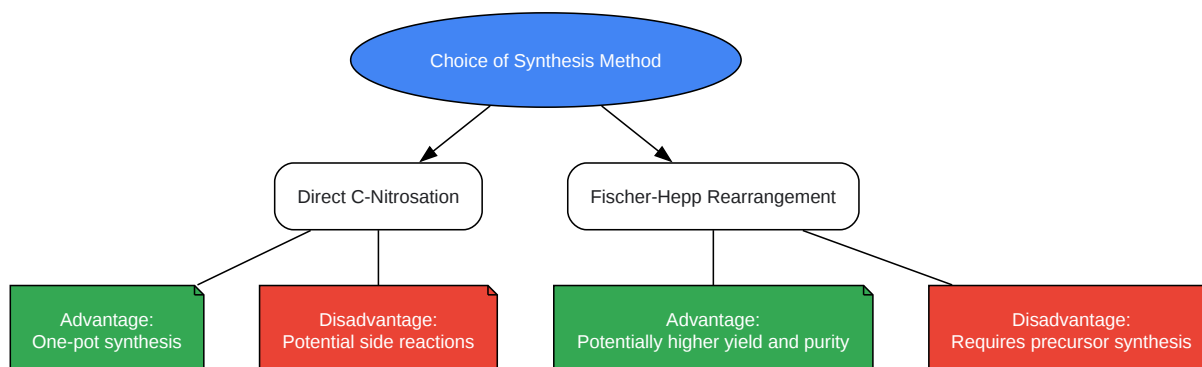
Visualizing the Synthesis Pathways

To better understand the workflow and the chemical transformations involved in each synthesis method, the following diagrams have been generated.



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Caption: Comparative workflow of the two main synthesis routes for **N,N-Dimethyl-4-nitrosoaniline**.



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Caption: Decision-making factors for choosing a synthesis method for **N,N-Dimethyl-4-nitrosoaniline**.

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